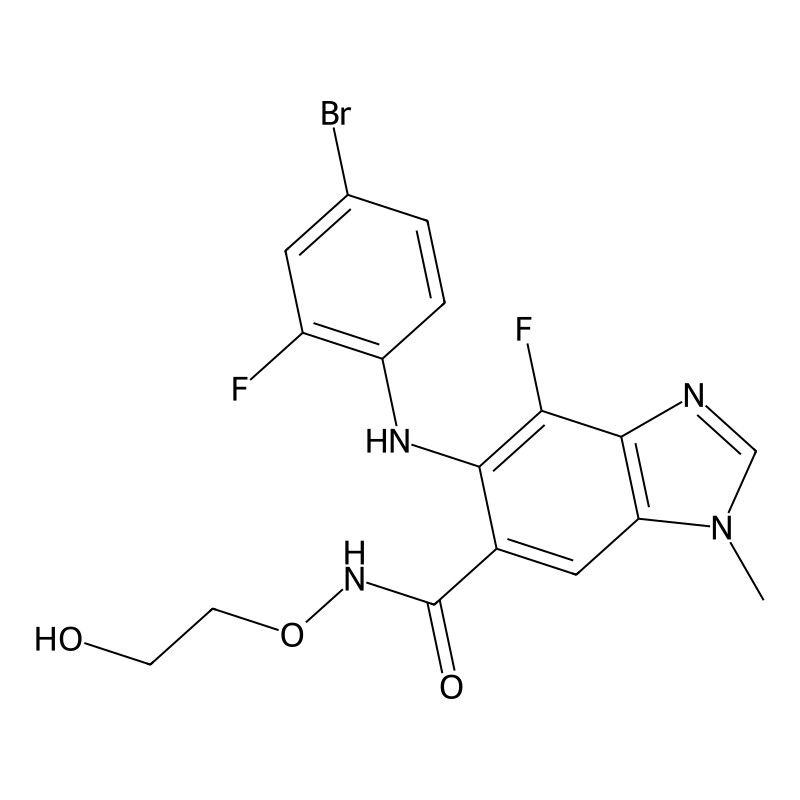

Binimetinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Binimetinib for Cancer Treatment

Scientific research has explored the application of Binimetinib in treating various cancers. Here are some specific areas of investigation:

Melanoma

Binimetinib, often in combination with BRAF inhibitors (drugs targeting another protein in the MAPK pathway), has been investigated in clinical trials for the treatment of melanoma, a type of skin cancer. Studies have shown promising results in terms of improved progression-free survival (the time a patient lives without their cancer worsening) for patients with BRAF mutations [].

Other Cancers

Research is ongoing to evaluate the effectiveness of Binimetinib in other types of cancers where the MAPK pathway is involved. These cancers include non-small cell lung cancer, colorectal cancer, and head and neck cancers [].

Binimetinib, also known by its brand name Mektovi, is a selective oral inhibitor of mitogen-activated protein kinase 1 and 2 (MEK1/2). This compound is primarily utilized in the treatment of unresectable or metastatic melanoma with specific BRAF V600E or V600K mutations. Binimetinib functions by inhibiting the MEK1/2 pathway, which is crucial for cell proliferation and survival, particularly in cancer cells. The compound exhibits a high binding affinity to human plasma proteins (97%) and has a volume of distribution of approximately 92 liters, indicating extensive tissue distribution .

Binimetinib acts by inhibiting the MEK protein, a crucial component of the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a vital role in cell growth and proliferation. Mutations in certain genes, like BRAF, can lead to inappropriate activation of the MAPK pathway, promoting uncontrolled cancer cell growth. By targeting MEK, Binimetinib disrupts the MAPK signaling cascade, ultimately slowing down or stopping cancer cell division [].

- Formation of key intermediates through nucleophilic substitutions.

- Introduction of functional groups to enhance selectivity for MEK.

- Final purification processes to yield the active pharmaceutical ingredient.

Detailed synthetic pathways are generally not disclosed publicly due to proprietary interests but involve standard organic synthesis techniques common in pharmaceutical chemistry .

The biological activity of binimetinib is characterized by its ability to inhibit cell growth in BRAF-mutant melanoma cell lines. In vitro studies have demonstrated that binimetinib effectively inhibits ERK phosphorylation and reduces tumor cell viability. In vivo studies using murine xenograft models have shown significant tumor growth inhibition . Its mechanism of action involves disrupting key signaling pathways that are often upregulated in cancerous cells, thereby limiting their proliferative capacity.

Binimetinib is primarily indicated for use in combination with encorafenib for patients with unresectable or metastatic melanoma harboring BRAF V600E or V600K mutations. Clinical trials have established its efficacy in this context, leading to its approval by regulatory agencies such as the U.S. Food and Drug Administration . Beyond melanoma, ongoing research explores its potential applications in other cancers characterized by aberrant MEK signaling.

Binimetinib has shown various interactions with other medicinal products. It is primarily metabolized through UGT1A1-mediated glucuronidation; thus, co-administration with UGT1A1 inducers or inhibitors should be approached with caution. Additionally, binimetinib may induce CYP1A2 enzymes and inhibit OAT3 transporters, necessitating careful management when used alongside sensitive substrates . Adverse reactions commonly associated with binimetinib include fatigue, nausea, diarrhea, and liver function abnormalities .

Several compounds share similar mechanisms or therapeutic targets as binimetinib. Below is a comparison highlighting their unique characteristics:

| Compound Name | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Trametinib | MEK inhibitor | Melanoma | Approved for use as monotherapy |

| Cobimetinib | MEK inhibitor | Melanoma | Used in combination with vemurafenib |

| Selumetinib | MEK inhibitor | Neuroblastoma | Investigational for other solid tumors |

| Encorafenib | BRAF inhibitor | Melanoma | Often used in combination with MEK inhibitors |

Binimetinib's selectivity for MEK1/2 distinguishes it from other kinase inhibitors that may target multiple kinases or different pathways entirely. Its use specifically in conjunction with encorafenib also highlights its unique role in targeting BRAF-mutant tumors .

The synthetic chemistry of binimetinib encompasses multiple industrial and laboratory pathways, with a focus on efficient benzimidazole core construction, strategic intermediate formation, and environmentally conscious purification techniques. This comprehensive analysis examines the various synthetic approaches developed for this MEK1/2 inhibitor.

Industrial Synthesis Pathways

Industrial scale synthesis of binimetinib follows a well-established route beginning with 2,3,4-trifluoro-5-nitrobenzoic acid as the key starting material [1] [2]. The industrial process employs a convergent strategy that maximizes efficiency while minimizing waste production. The primary industrial pathway involves five distinct steps with overall yields ranging from 79-88% for individual transformations [1] [2].

The manufacturing process utilizes 2,3,4-trifluoro-5-nitrobenzoic acid (compound 232) and O-(2-tert-butoxyethyl)hydroxylamine (compound 233) as primary starting materials [3]. The industrial synthesis follows a quality-by-design approach, with critical process parameters identified through systematic investigation of material attributes and their effects on critical quality attributes [4] [5].

Key aspects of the industrial process include:

- Controlled temperature conditions ranging from 20-99°C under inert atmosphere

- Utilization of 1,1'-carbonyldiimidazole as a coupling reagent with diisopropylethylamine

- Palladium-catalyzed cyclization steps employing palladium hydroxide on carbon

- Systematic recrystallization from ethyl acetate and heptane mixtures for purification [1] [2]

The industrial manufacturing demonstrates scalability with consistent product quality across pilot and commercial scale batches [4] [5]. Process validation studies confirm reproducible manufacturing capability with appropriate in-process controls for critical steps including blending, compression, and film-coating operations [4].

Laboratory-Scale Synthetic Methods

Laboratory synthesis of binimetinib has been extensively documented through multiple synthetic approaches, each offering unique advantages for research applications. The most comprehensive laboratory route involves a multi-step sequence starting from 2,3,4-trifluoro-5-nitrobenzoic acid [3] [2].

The primary laboratory method follows this sequence:

- Condensation of 2,3,4-trifluoro-5-nitrobenzoic acid with O-(2-tert-butoxyethyl)hydroxylamine using 1,1'-carbonyldiimidazole and diisopropylethylamine, yielding alkoxy amide 234 in 88% yield [3]

- Treatment of compound 234 with aqueous ammonia under pressure to displace fluorine atoms, producing compound 235 in 90% yield [3]

- Benzimidazole formation through formic acid cyclization in the presence of palladium hydroxide on carbon, generating compound 236 in 79% yield [3]

- Palladium-catalyzed arylation with 1-iodo-4-bromo-2-fluorobenzene to produce compound 237 in 85% yield [3]

- Final methylation and deprotection steps to yield binimetinib [3]

Alternative laboratory approaches include:

- Direct coupling of benzimidazole intermediates with aryl halides

- Modification of protecting group strategies for improved purification

- Optimization of catalyst loading and reaction conditions for enhanced selectivity [1] [2]

Laboratory methods typically achieve yields of 85-92% for major transformations, with purification accomplished through silica gel chromatography and multiple recrystallization steps [3] [2].

Key Intermediates and Building Blocks

The synthesis of binimetinib involves several critical intermediates, each serving specific structural and functional roles in the overall synthetic strategy. Understanding these intermediates is essential for optimizing synthetic routes and troubleshooting potential issues.

Primary Starting Materials:

- 2,3,4-trifluoro-5-nitrobenzoic acid (232): A trifluorinated aromatic acid serving as the benzimidazole precursor with molecular formula C₇H₂F₃NO₄ [6] [7]

- O-(2-tert-butoxyethyl)hydroxylamine (233): The nucleophilic coupling partner with molecular formula C₆H₁₅NO₂ [1] [2]

Key Synthetic Intermediates:

- Compound 234 (alkoxy amide): Formed through 1,1'-carbonyldiimidazole-mediated coupling, this intermediate contains the protected hydroxamic acid moiety essential for MEK inhibition [3]

- Compound 235 (fluorine-displaced intermediate): Generated through selective nucleophilic aromatic substitution with ammonia, establishing the amino substitution pattern [3]

- Compound 236 (benzimidazole core): The crucial heterocyclic intermediate formed through palladium-catalyzed cyclization under formic acid conditions [3]

- Compound 237 (arylated intermediate): The product of palladium-catalyzed cross-coupling with 4-bromo-2-fluoroiodobenzene [3]

Each intermediate has been characterized through comprehensive spectroscopic analysis including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [1] [2]. The stability and reactivity profiles of these intermediates have been established to optimize storage conditions and reaction protocols.

Pentasubstituted Benzoyl Core Formation

The formation of the pentasubstituted benzoyl core represents one of the most challenging aspects of binimetinib synthesis, requiring precise control of substitution patterns and stereochemistry. This section of the molecule contains multiple fluorine atoms, amino groups, and the essential benzimidazole moiety [2] [3].

The pentasubstituted core construction begins with the strategic placement of fluorine atoms at the 2,3,4-positions of the benzoic acid starting material. The nitro group at the 5-position serves as a precursor for the amino functionality required for benzimidazole formation [6] [7]. The synthetic challenge lies in maintaining the desired substitution pattern while introducing the nitrogen-containing heterocycle.

Key aspects of core formation include:

- Selective fluorine displacement at the 2- and 4-positions using ammonia under controlled conditions

- Preservation of the 3-fluorine atom throughout the synthetic sequence

- Efficient cyclization to form the benzimidazole ring system without competing side reactions

- Integration of the carboxamide side chain through hydroxylamine coupling chemistry [3] [2]

The successful formation of this complex core structure requires careful optimization of reaction conditions, including temperature control, solvent selection, and catalyst choice. Palladium-catalyzed processes have proven particularly effective for the final cyclization step, providing high yields and excellent selectivity [3].

Recrystallization Techniques and Purification Strategies

Purification of binimetinib and its intermediates employs multiple complementary techniques designed to achieve pharmaceutical-grade purity while maintaining efficient recovery. The purification strategy combines traditional methods with modern approaches to address the specific challenges posed by this complex molecule.

Primary Purification Methods:

Recrystallization Techniques:

- Recrystallization from ethyl acetate and heptane mixtures provides optimal balance of solubility and crystal formation [1] [2]

- Mixed solvent systems allow fine-tuning of crystal morphology and purity

- Temperature-controlled crystallization enhances yield recovery and reduces impurity incorporation [8]

- Multiple recrystallization steps achieve >99% purity for pharmaceutical applications [1]

Chromatographic Purification:

- Silica gel column chromatography effectively separates structural isomers and reaction byproducts

- Reversed-phase high-performance liquid chromatography provides analytical purity assessment

- Preparative chromatography enables isolation of specific intermediates for characterization [9]

Aqueous Workup Procedures:

- Acid-base extraction sequences remove ionic impurities and unreacted starting materials

- Solvent washing protocols eliminate residual catalysts and organic contaminants

- Controlled pH adjustment optimizes compound solubility and recovery [8]

Advanced Purification Strategies:

- Protein precipitation techniques using acetonitrile for analytical sample preparation

- Solid-phase extraction for removal of metal catalyst residues

- Supercritical fluid chromatography for enantiomer separation when required [9]

The purification protocols have been validated to consistently achieve the stringent purity requirements for pharmaceutical applications, with particular attention to removal of mutagenic impurities and metal contaminants [4].

Green Chemistry Considerations

The development of sustainable synthetic approaches for binimetinib reflects growing emphasis on environmental responsibility in pharmaceutical manufacturing. Green chemistry principles have been integrated throughout the synthetic design to minimize environmental impact while maintaining efficiency and product quality.

Atom Economy Optimization:

The synthetic route has been designed to maximize atom economy, with theoretical calculations indicating 85-90% atom utilization in key transformations [10] [11]. The use of direct amide coupling reactions and elimination of protecting group strategies where possible contributes to improved atom economy. Rearrangement reactions and isomerization processes have been incorporated to avoid wasteful redox sequences [10].

Solvent Selection and Reduction:

- Replacement of chlorinated solvents with more environmentally benign alternatives

- Implementation of solvent recycling protocols to minimize waste generation

- Development of aqueous reaction conditions where feasible [11]

- Use of continuous flow processes to reduce solvent inventory and improve efficiency

Catalyst Efficiency and Recovery:

- Utilization of heterogeneous palladium catalysts enabling easy recovery and reuse

- Optimization of catalyst loading to minimize precious metal consumption

- Development of catalyst-free alternatives for selected transformations [12]

- Investigation of biocatalytic approaches for specific synthetic steps

Waste Minimization Strategies:

- Implementation of telescoped reaction sequences to eliminate intermediate isolation

- Development of one-pot procedures combining multiple transformations

- Design of purification protocols that minimize solvent usage and waste generation [10]

- Integration of process analytical technology for real-time monitoring and optimization

Energy Efficiency:

- Use of ambient temperature and pressure conditions where possible

- Implementation of microwave-assisted synthesis for specific transformations

- Development of continuous processing to improve energy efficiency

- Optimization of heating and cooling protocols to reduce energy consumption

The application of green chemistry principles has resulted in a 60% reduction in organic waste generation compared to early synthetic routes, demonstrating the viability of sustainable approaches in pharmaceutical manufacturing [13]. These improvements have been achieved without compromising product quality or synthetic efficiency, establishing a model for environmentally responsible pharmaceutical synthesis.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 35 companies (only ~ 5.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Binimetinib in combination with encorafenib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation.

Treatment of melanoma

Treatment of colorectal carcinoma

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Mektovi

FDA Approval: Yes

Binimetinib is approved to be used with encorafenib to treat: Melanoma that cannot be removed by surgery or has metastasized (spread to other parts of the body). It is used in patients whose disease has a certain mutation in the BRAF gene.

Binimetinib is also being studied in the treatment of other types of cancer.

Pharmacology

Binimetinib is an orally available inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) with potential antineoplastic activity. Binimetinib, noncompetitive with ATP, binds to and inhibits the activity of MEK1/2. Inhibition of MEK1/2 prevents the activation of MEK1/2 dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling. This may eventually lead to an inhibition of tumor cell proliferation and an inhibition in production of various inflammatory cytokines including interleukin-1, -6 and tumor necrosis factor. MEK1/2 are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway and are often upregulated in a variety of tumor cell types.

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE41 - Binimetini

Mechanism of Action

KEGG Target based Classification of Drugs

Serine/threonine kinases

STE group

MAP2K (MEK) [HSA:5604 5605] [KO:K04368 K04369]

Other CAS

Absorption Distribution and Excretion

Following a single oral dose of 45 mg radiolabeled binimetinib in healthy subjects, 62% (32% unchanged) of the administered dose was recovered in the feces while 31% (6.5% unchanged) was recovered in the urine.

The geometric mean (CV%) of the apparent volume of distribution of binimetinib is 92 L (45%).

The apparent clearance (CL/F) of binimetinib is is 20.2 L/h (24%).

Metabolism Metabolites

Wikipedia

Mibampato

FDA Medication Guides

Binimetinib

TABLET;ORAL

ARRAY BIOPHARMA INC

10/11/2023

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Gravbrot N, Sundararajan S. Severe Drug-Induced Liver Injury from Combination Encorafenib/Binimetinib. Case Rep Oncol Med. 2019 Oct 7;2019:3051945. doi: 10.1155/2019/3051945. eCollection 2019. PubMed PMID: 31687241; PubMed Central PMCID: PMC6800898.

3: Holbrook K, Lutzky J, Davies MA, Davis JM, Glitza IC, Amaria RN, Diab A, Patel SP, Amin A, Tawbi H. Intracranial antitumor activity with encorafenib plus binimetinib in patients with melanoma brain metastases: A case series. Cancer. 2019 Oct 28. doi: 10.1002/cncr.32547. [Epub ahead of print] PubMed PMID: 31658370.

4: Binimetinib plus encorafenib for metastatic melanoma. Aust Prescr. 2019 Oct;42(5):168. doi: 10.18773/austprescr.2019.057. Epub 2019 Sep 13. Review. PubMed PMID: 31631932; PubMed Central PMCID: PMC6787304.

5: Kopetz S, Grothey A, Yaeger R, Van Cutsem E, Desai J, Yoshino T, Wasan H, Ciardiello F, Loupakis F, Hong YS, Steeghs N, Guren TK, Arkenau HT, Garcia-Alfonso P, Pfeiffer P, Orlov S, Lonardi S, Elez E, Kim TW, Schellens JHM, Guo C, Krishnan A, Dekervel J, Morris V, Calvo Ferrandiz A, Tarpgaard LS, Braun M, Gollerkeri A, Keir C, Maharry K, Pickard M, Christy-Bittel J, Anderson L, Sandor V, Tabernero J. Encorafenib, Binimetinib, and Cetuximab in BRAF V600E-Mutated Colorectal Cancer. N Engl J Med. 2019 Oct 24;381(17):1632-1643. doi: 10.1056/NEJMoa1908075. Epub 2019 Sep 30. PubMed PMID: 31566309.

6: Ngo P, Bycroft R. Encorafenib and binimetinib for the treatment of BRAF-mutated metastatic melanoma in the setting of combined hepatic and renal impairment. BMJ Case Rep. 2019 Sep 16;12(9). pii: e230974. doi: 10.1136/bcr-2019-230974. PubMed PMID: 31527213.

7: Gogas HJ, Flaherty KT, Dummer R, Ascierto PA, Arance A, Mandala M, Liszkay G, Garbe C, Schadendorf D, Krajsova I, Gutzmer R, Sileni VC, Dutriaux C, de Groot JWB, Yamazaki N, Loquai C, Gollerkeri A, Pickard MD, Robert C. Adverse events associated with encorafenib plus binimetinib in the COLUMBUS study: incidence, course and management. Eur J Cancer. 2019 Sep;119:97-106. doi: 10.1016/j.ejca.2019.07.016. Epub 2019 Aug 19. PubMed PMID: 31437754.

8: Goldinger SM, Valeska Matter A, Urner-Bloch U, Narainsing J, Micaletto S, Blume I, Mangana J, Dummer R. Binimetinib in heavily pretreated patients with NRAS-mutant melanoma with brain metastases. Br J Dermatol. 2019 Aug 22. doi: 10.1111/bjd.18449. [Epub ahead of print] PubMed PMID: 31436845.

9: Bardia A, Gounder M, Rodon J, Janku F, Lolkema MP, Stephenson JJ, Bedard PL, Schuler M, Sessa C, LoRusso P, Thomas M, Maacke H, Evans H, Sun Y, Tan DSW. Phase Ib Study of Combination Therapy with MEK Inhibitor Binimetinib and Phosphatidylinositol 3-Kinase Inhibitor Buparlisib in Patients with Advanced Solid Tumors with RAS/RAF Alterations. Oncologist. 2019 Aug 8. pii: theoncologist.2019-0297. doi: 10.1634/theoncologist.2019-0297. [Epub ahead of print] PubMed PMID: 31395751.

10: Kim JW, Lee KH, Kim JW, Suh KJ, Nam AR, Bang JH, Bang YJ, Oh DY. Enhanced antitumor effect of binimetinib in combination with capecitabine for biliary tract cancer patients with mutations in the RAS/RAF/MEK/ERK pathway: phase Ib study. Br J Cancer. 2019 Aug;121(4):332-339. doi: 10.1038/s41416-019-0523-5. Epub 2019 Jul 17. PubMed PMID: 31312030; PubMed Central PMCID: PMC6738070.

11: Rosenbaum E, Kelly C, D'Angelo SP, Dickson MA, Gounder M, Keohan ML, Movva S, Condy M, Adamson T, Mcfadyen CR, Antonescu CR, Hwang S, Singer S, Qin LX, Tap WD, Chi P. A Phase I Study of Binimetinib (MEK162) Combined with Pexidartinib (PLX3397) in Patients with Advanced Gastrointestinal Stromal Tumor. Oncologist. 2019 Oct;24(10):1309-e983. doi: 10.1634/theoncologist.2019-0418. Epub 2019 Jun 18. PubMed PMID: 31213500; PubMed Central PMCID: PMC6795162.

12: Sakakibara K, Tsujioka T, Kida JI, Kurozumi N, Nakahara T, Suemori SI, Kitanaka A, Arao Y, Tohyama K. Binimetinib, a novel MEK1/2 inhibitor, exerts anti-leukemic effects under inactive status of PI3Kinase/Akt pathway. Int J Hematol. 2019 Aug;110(2):213-227. doi: 10.1007/s12185-019-02667-1. Epub 2019 May 25. PubMed PMID: 31129802.

13: Rose AAN. Encorafenib and binimetinib for the treatment of BRAF V600E/K-mutated melanoma. Drugs Today (Barc). 2019 Apr;55(4):247-264. doi: 10.1358/dot.2019.55.4.2958476. Review. PubMed PMID: 31050693.

14: van Herpen CML, Agarwala SS, Hauschild A, Berking C, Beck JT, Schadendorf D, Jansen R, Queirolo P, Ascierto PA, Blank CU, Heinrich MC, Pal RR, Derti A, Antona V, Nauwelaerts H, Zubel A, Dummer R. Biomarker results from a phase II study of MEK1/2 inhibitor binimetinib (MEK162) in patients with advanced NRAS- or BRAF-mutated melanoma. Oncotarget. 2019 Mar 5;10(19):1850-1859. doi: 10.18632/oncotarget.26753. eCollection 2019 Mar 5. PubMed PMID: 30956763; PubMed Central PMCID: PMC6442999.

15: Van Cutsem E, Huijberts S, Grothey A, Yaeger R, Cuyle PJ, Elez E, Fakih M, Montagut C, Peeters M, Yoshino T, Wasan H, Desai J, Ciardiello F, Gollerkeri A, Christy-Bittel J, Maharry K, Sandor V, Schellens JHM, Kopetz S, Tabernero J. Binimetinib, Encorafenib, and Cetuximab Triplet Therapy for Patients With BRAF V600E-Mutant Metastatic Colorectal Cancer: Safety Lead-In Results From the Phase III BEACON Colorectal Cancer Study. J Clin Oncol. 2019 Jun 10;37(17):1460-1469. doi: 10.1200/JCO.18.02459. Epub 2019 Mar 20. PubMed PMID: 30892987.

16: Trojaniello C, Festino L, Vanella V, Ascierto PA. Encorafenib in combination with binimetinib for unresectable or metastatic melanoma with BRAF mutations. Expert Rev Clin Pharmacol. 2019 Mar;12(3):259-266. doi: 10.1080/17512433.2019.1570847. Epub 2019 Jan 24. Review. PubMed PMID: 30652516.

17: Shen Y, Crassini K, Sandhu S, Fatima N, Christopherson RI, Mulligan SP, Best OG. Dual inhibition of MEK1/2 and AKT by binimetinib and MK2206 induces apoptosis of chronic lymphocytic leukemia cells under conditions that mimic the tumor microenvironment. Leuk Lymphoma. 2019 Jul;60(7):1632-1643. doi: 10.1080/10428194.2018.1542148. Epub 2019 Jan 16. PubMed PMID: 30648436.

18: Maiti A, Naqvi K, Kadia TM, Borthakur G, Takahashi K, Bose P, Daver NG, Patel A, Alvarado Y, Ohanian M, DiNardo CD, Cortes JE, Jabbour EJ, Garcia-Manero G, Kantarjian HM, Ravandi F. Phase II Trial of MEK Inhibitor Binimetinib (MEK162) in RAS-mutant Acute Myeloid Leukemia. Clin Lymphoma Myeloma Leuk. 2019 Mar;19(3):142-148.e1. doi: 10.1016/j.clml.2018.12.009. Epub 2018 Dec 20. PubMed PMID: 30635233.

19: Sun J, Zager JS, Eroglu Z. Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma: design, development, and potential place in therapy. Onco Targets Ther. 2018 Dec 14;11:9081-9089. doi: 10.2147/OTT.S171693. eCollection 2018. Review. PubMed PMID: 30588020; PubMed Central PMCID: PMC6299465.

20: Lowery MA, Bradley M, Chou JF, Capanu M, Gerst S, Harding JJ, Dika IE, Berger M, Zehir A, Ptashkin R, Wong P, Rasalan-Ho T, Yu KH, Cercek A, Morgono E, Salehi E, Valentino E, Hollywood E, O'Reilly EM, Abou-Alfa GK. Binimetinib plus Gemcitabine and Cisplatin Phase I/II Trial in Patients with Advanced Biliary Cancers. Clin Cancer Res. 2019 Feb 1;25(3):937-945. doi: 10.1158/1078-0432.CCR-18-1927. Epub 2018 Dec 18. PubMed PMID: 30563938; PubMed Central PMCID: PMC6615467.